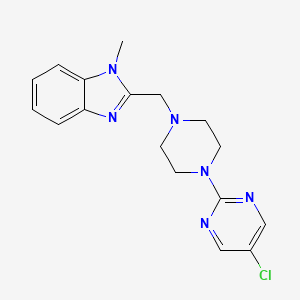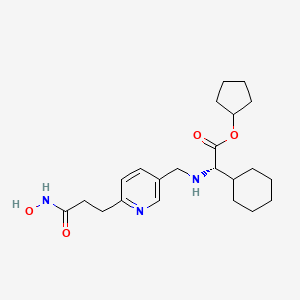
Hdac-IN-3
Overview
Description
GSK-3117391 is a small molecule drug that has been investigated for its potential therapeutic effects, particularly in the treatment of rheumatoid arthritis. It is known for its role as a histone deacetylase inhibitor, which makes it a significant compound in the field of epigenetics and cancer research .
Mechanism of Action
- The primary target of Hdac-IN-3 is histone deacetylase (HDAC). HDACs are enzymes responsible for removing acetyl groups from lysine residues on histone proteins and non-histone proteins. By inhibiting HDAC activity, this compound alters gene expression patterns, leading to downstream effects .
- This compound inhibits HDACs, resulting in increased histone acetylation. Acetylated histones promote a more open chromatin structure, allowing transcription factors better access to DNA. Consequently, gene expression is modulated, affecting various cellular processes .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Hdac-IN-3 interacts with HDAC3, inhibiting its deacetylase activity . This interaction alters the acetylation status of histones, resulting in structural changes to chromatin and thus transcriptional regulation . The inhibition of HDAC3 by this compound can lead to increased acetylation levels of α-tubulin, improving axonal transport, which is often impaired in neurodegenerative disorders .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through the inhibition of HDAC3 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurodegenerative diseases, this compound has been shown to improve motor deficits and exert neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This results in increased acetylation of histones and other proteins, leading to changes in gene expression . The inhibition of HDAC3 by this compound can also influence other molecular processes, such as enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound can improve motor deficits in mouse models of neurodegenerative diseases over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that this compound at doses of 10 and 25 mg/kg improves motor deficits in mouse models of neurodegenerative diseases
Metabolic Pathways
This compound, as an inhibitor of HDAC3, could potentially influence various metabolic pathways. HDAC3 has been implicated in various cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle
Subcellular Localization
Hdac3, the target of this compound, is primarily nuclear , suggesting that this compound may also be localized to the nucleus
Preparation Methods
The synthesis of GSK-3117391 involves the preparation of amino acid-based hydroxamic acids. The synthetic route typically includes the following steps:
Formation of the hydroxamic acid: This involves the reaction of an amino acid derivative with hydroxylamine.
Cyclization: The intermediate product undergoes cyclization to form the desired compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods for GSK-3117391 would likely involve scaling up these synthetic steps while ensuring the consistency and quality of the product through rigorous quality control measures.
Chemical Reactions Analysis
GSK-3117391 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK-3117391 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes.
Biology: The compound is used to investigate the role of histone deacetylases in gene expression and cellular function.
Medicine: GSK-3117391 has been explored for its potential therapeutic effects in treating diseases such as rheumatoid arthritis and cancer.
Industry: The compound’s ability to modulate epigenetic markers makes it valuable in the development of new therapeutic agents and diagnostic tools
Comparison with Similar Compounds
GSK-3117391 is unique among histone deacetylase inhibitors due to its specific structure and potency. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used to treat certain types of lymphoma.
Panobinostat: A potent histone deacetylase inhibitor used in combination with other drugs to treat multiple myeloma.
Compared to these compounds, GSK-3117391 has shown distinct pharmacokinetic properties and a unique profile of histone deacetylase inhibition, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018673-42-1 | |
| Record name | GSK-3117391 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3117391 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3117391 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
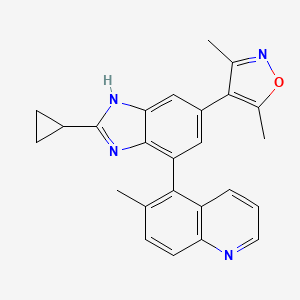
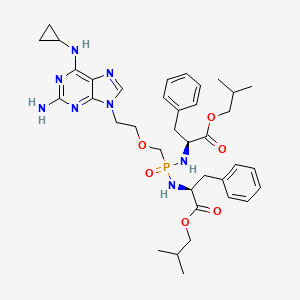
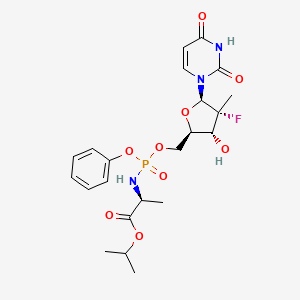
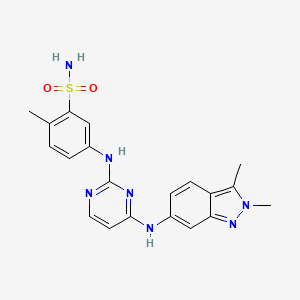
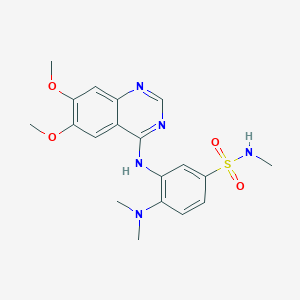
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
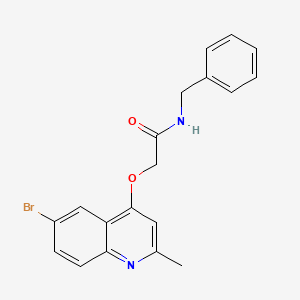
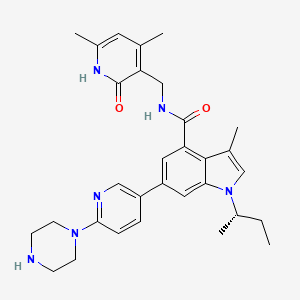
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
